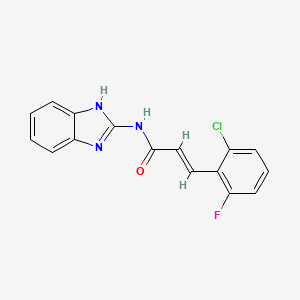
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BFA-1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BFA-1 belongs to the class of benzimidazole acrylamides and is known for its ability to inhibit the activity of certain enzymes and proteins. In
Mécanisme D'action
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide also inhibits the activity of HDACs, which are involved in the regulation of gene expression. This leads to the upregulation of certain genes, which can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, as it can inhibit the activity of certain enzymes involved in the inflammatory response. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific roles of these enzymes and proteins in various cellular processes. However, one limitation of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells.
Orientations Futures
There are several future directions for the research of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more selective inhibitors of the proteasome and HDACs, which could have fewer side effects than N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2-(2-aminophenyl)benzimidazole in the presence of acetic acid. The resulting compound is then treated with acryloyl chloride to obtain N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. The yield of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is reported to be around 70%.
Applications De Recherche Scientifique
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and proteins, such as the proteasome and histone deacetylases (HDACs), which are involved in various cellular processes. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-11-4-3-5-12(18)10(11)8-9-15(22)21-16-19-13-6-1-2-7-14(13)20-16/h1-9H,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSCKWHPJNPNB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
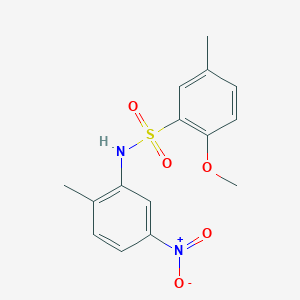
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
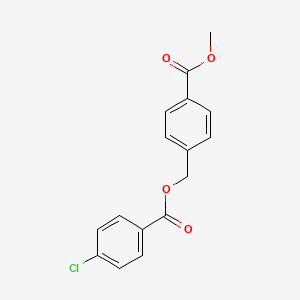
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
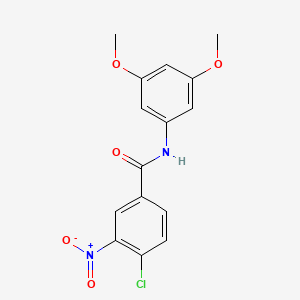
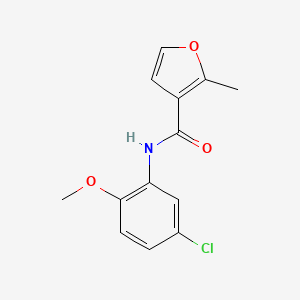
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
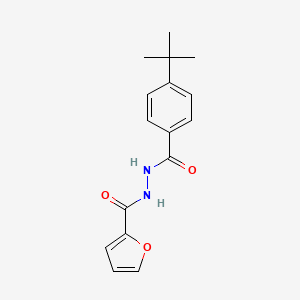
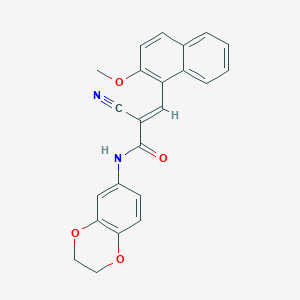
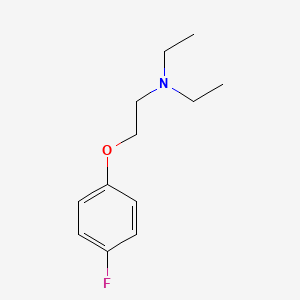
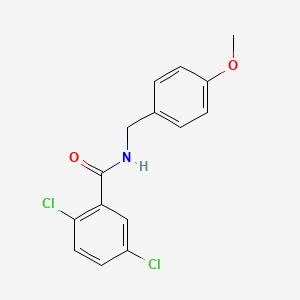
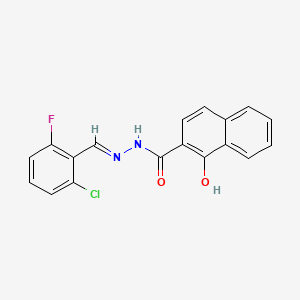
![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)